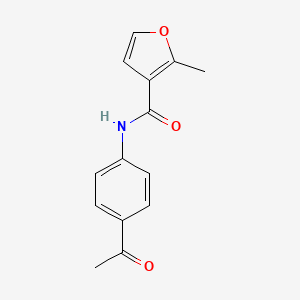

N-(4-acetylphenyl)-2-methylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-methylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9(16)11-3-5-12(6-4-11)15-14(17)13-7-8-18-10(13)2/h3-8H,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKMYUAIWZBYKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-methylfuran-3-carboxamide typically involves the reaction of 4-acetylphenylamine with 2-methylfuran-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine or chlorine for halogenation.

Major Products Formed

Oxidation: Furanone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that N-(4-acetylphenyl)-2-methylfuran-3-carboxamide exhibits anti-inflammatory and analgesic effects. These properties suggest its potential as a therapeutic agent for conditions involving inflammation, such as arthritis or chronic pain disorders.

Antimicrobial Activity

Research has explored the compound's antimicrobial properties, indicating effectiveness against various pathogens. This makes it a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Initial findings suggest that it may inhibit the proliferation of certain cancer cell lines, warranting further exploration into its mechanism of action and potential as a chemotherapeutic agent.

Biological Mechanisms

The mechanism of action for this compound involves its interaction with specific enzymes or receptors within biological pathways. The acetyl group and furan ring are crucial for binding to these targets, potentially modulating enzyme activity or receptor signaling pathways.

Material Science

Due to its unique chemical properties, this compound is utilized in the production of advanced materials such as polymers and coatings. Its ability to undergo various chemical reactions allows for incorporation into larger molecular frameworks, enhancing material performance.

Synthesis of Complex Organic Molecules

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its versatile functional groups facilitate multiple synthetic pathways, making it valuable in research and industrial applications .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in animal models of arthritis. Results demonstrated significant reductions in inflammatory markers and pain scores compared to control groups, supporting its potential therapeutic use in inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited notable inhibitory effects on bacterial growth, suggesting its viability as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the furan ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Key Findings :

- Substituents significantly impact yield and thermal stability. Bulky groups (e.g., tert-butyl in 2e ) reduce melting points, likely due to disrupted crystallinity.

- Aromatic substituents (e.g., phenyl in 2f ) correlate with higher melting points, suggesting enhanced intermolecular interactions .

Benzothiophene and Thiophene Analogues

describes N-(4-acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide , synthesized via benzaldehyde-mediated cyclization in DMF. Compared to the furan-based target compound:

- Synthetic Complexity : Requires multi-step cyclization and purification via column chromatography, contrasting with the one-step furan derivatization in .

Carbamothioyl Derivatives

reports N-[(4-acetylphenyl)carbamothioyl]-2,6-dichlorobenzamide (b3) and related compounds. Key differences:

- Toxicity Profile: Similar compounds like N-(4-Aminophenyl)-5-methylfuran-3-carboxamide () exhibit acute oral toxicity (H302) and respiratory irritation (H335), suggesting that substituents (e.g., acetyl vs. amino) modulate safety profiles .

Heterocyclic Variants

Compounds in –7 feature oxirane (epoxide) or pyridine rings instead of furan:

- Reactivity : Oxirane-containing compounds (e.g., 3f in ) are more reactive due to strained epoxide rings, limiting stability under acidic conditions.

- Biological Target Compatibility : Pyridine-fused carboxamides (–7) may exhibit improved solubility and hydrogen-bonding capacity compared to furan derivatives .

Biological Activity

N-(4-acetylphenyl)-2-methylfuran-3-carboxamide is an organic compound that has garnered attention due to its potential biological activities. This article explores its structure, synthesis, and significant biological effects, particularly focusing on its anti-inflammatory and analgesic properties.

Structural Overview

This compound features a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom. The compound's molecular formula is C13H13NO2, with a molecular weight of approximately 243.26 g/mol. Its structural attributes include:

- Furan Ring : Contributes to the compound's reactivity.

- Acetyl Group : Influences the electronic properties and potential interactions with biological targets.

- Carboxamide Group : Enhances solubility and biological activity.

Synthesis

Several synthetic routes can be employed to produce this compound, which allow for modifications to improve yields or selectivity. Common methods include:

- Condensation Reactions : Involving furan derivatives and acetophenones.

- Reflux Methods : Utilizing solvents like ethanol or acetic acid to facilitate the reaction.

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits notable anti-inflammatory activity . This is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Analgesic Effects

The compound also shows potential as an analgesic agent , possibly through modulation of pain pathways in the central nervous system. Studies suggest that it may interact with various receptors, including opioid receptors, contributing to its pain-relieving effects.

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- In vitro Studies : Demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

- In vivo Studies : Animal models showed reduced inflammation and pain response when treated with this compound compared to control groups.

Case Studies

- Study on Inflammatory Response : A study published in a pharmacological journal reported that administration of this compound significantly reduced paw edema in rats induced by carrageenan, indicating strong anti-inflammatory effects.

- Pain Management Research : Another investigation highlighted its efficacy in reducing nociceptive behavior in mice subjected to formalin-induced pain, suggesting a mechanism involving central nervous system pathways.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure Type | Key Functional Groups | Notable Activity/Property |

|---|---|---|---|

| This compound | Furan-based | Acetyl, Carboxamide | Anti-inflammatory potential |

| N-(3-acetylphenyl)-2-methylfuran-3-carboxamide | Furan-based | Acetyl, Carboxamide | Varies due to substitution |

| N-(4-chlorophenyl)-2-methylfuran-3-carboxamide | Furan-based | Chlorine, Carboxamide | Enhanced lipophilicity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-acetylphenyl)-2-methylfuran-3-carboxamide?

- Methodological Answer : The compound is synthesized via condensation reactions under reflux conditions. For example, derivatives of N-(4-acetylphenyl)-2-cyanoacetamide can react with arylidene malononitrile in ethanol, catalyzed by triethylamine, followed by recrystallization in EtOH/DMF mixtures to improve purity (yield: 65–75%) . Alternative methods involve chloroacetyl chloride and glacial acetic acid with sodium acetate buffer to isolate intermediates . Key variables include solvent polarity, catalyst selection, and reaction time.

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- IR spectroscopy : Identifies functional groups (e.g., acetyl C=O stretch at ~1670 cm⁻¹, amide N–H bend at ~3300 cm⁻¹).

- NMR (¹H and ¹³C) : Confirms substituent positions on aromatic rings (e.g., acetylphenyl protons at δ 2.5–2.6 ppm) .

- Mass spectrometry : Determines molecular weight (e.g., molecular ion peak at m/z 243.26 for C₁₄H₁₃NO₃) .

- X-ray crystallography : Resolves 3D conformation, as demonstrated in structural analogs bound to enzymes (e.g., PDB ID: 7FTR) .

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- GHS hazards : Acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory irritation (H335) .

- PPE : Nitrile gloves, safety goggles, and P95 respirators for aerosol prevention.

- Ventilation : Use fume hoods during synthesis to avoid dust inhalation .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of N-(4-acetylphenyl)-2-methylfuran-3-carboxamide?

- Methodological Answer : Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example:

- Software : Gaussian or ORCA with B3LYP/6-31G(d) basis sets.

- Outputs : Electron density maps, electrostatic potential surfaces, and correlation energy via hybrid functionals (e.g., Colle-Salvetti formula) .

- Validation : Compare computed IR/NMR spectra with experimental data to refine accuracy .

Q. What mechanistic insights exist for its biological activity, such as enzyme inhibition?

- Methodological Answer : Structural analogs (e.g., sulfonamide derivatives) inhibit bacterial dihydrofolate synthetase via competitive binding. Key steps:

- Enzyme assays : Measure IC₅₀ values using spectrophotometric monitoring of NADPH oxidation.

- Docking studies : Use AutoDock Vina to model ligand-enzyme interactions (e.g., hydrogen bonds with active-site residues) .

- Mutagenesis : Validate binding residues by comparing wild-type and mutant enzyme activities .

Q. How does this compound perform in corrosion inhibition studies for industrial alloys?

- Methodological Answer : Electrochemical tests in acidic environments (e.g., 1M HCl):

- Tafel polarization : Quantify corrosion current density (icorr) and inhibition efficiency (e.g., 85–90% at 10⁻³ M concentration).

- EIS (Electrochemical Impedance Spectroscopy) : Analyze charge-transfer resistance (Rct) to assess adsorption behavior.

- Surface analysis : SEM/EDX confirms inhibitor film formation on steel surfaces .

Q. How can contradictory data in synthesis yields be resolved?

- Methodological Answer : Optimize parameters systematically:

- Solvent screening : Compare polar aprotic (DMF) vs. protic (ethanol) solvents for solubility and reaction rate.

- Catalyst variation : Test bases (e.g., triethylamine vs. pyridine) for amide bond formation efficiency.

- Statistical design : Use Response Surface Methodology (RSM) to identify critical factors (e.g., temperature, molar ratios) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.